Methyl 3,5-diiodobenzoate CAS number and molecular formula
Methyl 3,5-diiodobenzoate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 3,5-diiodobenzoate. This document is designed to serve as a core resource for professionals in the fields of chemical research and drug development. My objective is to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind experimental choices and underscores the practical applications of this versatile molecule. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.
Core Identification and Properties
Methyl 3,5-diiodobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring two iodine atoms meta to a methyl ester group on a benzene ring, offers unique reactivity for the construction of complex molecular architectures.
CAS Number: 14266-19-4[1] Molecular Formula: C₈H₆I₂O₂[1]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3,5-diiodobenzoate is provided in the table below. These properties are crucial for understanding its behavior in various chemical processes, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 387.94 g/mol | [1] |
| Appearance | Off-White Powder (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from structural analogs |
Synthesis of Methyl 3,5-diiodobenzoate: A Practical Workflow
The most direct and widely applicable method for the synthesis of Methyl 3,5-diiodobenzoate is the Fischer esterification of 3,5-diiodobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.
Reaction Principle
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used.
Caption: Fischer Esterification of 3,5-diiodobenzoic acid.
Detailed Experimental Protocol
This protocol is based on established procedures for the esterification of substituted benzoic acids.[2]
Materials:
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3,5-Diiodobenzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diiodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
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Workup:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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The crude Methyl 3,5-diiodobenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Spectroscopic Characterization
While experimental spectra for Methyl 3,5-diiodobenzoate are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[3]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
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Aromatic Protons (H-2, H-6): A doublet is expected for the two equivalent protons ortho to the ester group. The chemical shift will be downfield due to the deshielding effect of the iodine atoms and the ester functionality.
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Aromatic Proton (H-4): A triplet is expected for the proton para to the ester group, coupling to the two ortho protons.
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Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the different carbon environments.
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Carbonyl Carbon (C=O): A signal in the downfield region, typical for ester carbonyls.
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Aromatic Carbons (C-I): Two signals for the carbons bearing the iodine atoms.
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Aromatic Carbons (C-H): Signals for the protonated aromatic carbons.
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Quaternary Aromatic Carbon (C-COOCH₃): A signal for the carbon attached to the ester group.
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Methyl Carbon (-OCH₃): A signal in the upfield region for the methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by key functional group absorptions.
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C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band in the 1100-1300 cm⁻¹ region.
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C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹.
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C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 388, corresponding to the molecular weight of the compound.
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Isotope Pattern: The presence of two iodine atoms will result in a characteristic M+2 peak.
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Fragmentation: Common fragmentation pathways include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of Methyl 3,5-diiodobenzoate stems from the reactivity of the carbon-iodine bonds, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science for the construction of C-C, C-N, and C-O bonds.
Caption: Synthetic applications of Methyl 3,5-diiodobenzoate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Methyl 3,5-diiodobenzoate can be sequentially coupled with two different boronic acids to generate unsymmetrical biaryl or terphenyl derivatives, which are common scaffolds in many pharmaceutical agents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated systems, which are of interest in materials science and as components of biologically active molecules. The two iodine atoms on Methyl 3,5-diiodobenzoate allow for the introduction of two alkyne moieties.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This provides a route to substituted alkenes, such as stilbene derivatives, which have applications in materials and medicinal chemistry.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. It is a powerful tool for the synthesis of anilines and other N-aryl compounds, which are prevalent in drug molecules.
Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber).
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Hazards: May cause skin, eye, and respiratory tract irritation.[3]
Conclusion
Methyl 3,5-diiodobenzoate is a highly functionalized building block with significant potential in synthetic organic chemistry. Its predictable reactivity in a range of cross-coupling reactions makes it a valuable tool for the construction of diverse and complex molecular frameworks. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers and developers in their pursuit of novel chemical entities.
References
- Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
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PubChem. Methyl 3,5-Dibromobenzoate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Methyl 3,5-Dihydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
- Google Patents. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
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PubChem. Methyl 3,5-Dimethoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for Catalytic Oxidation of Alcohols to Esters. Available at: [Link]
